molecular formula C6H4Cl2IN B3142252 2,5-Dichloro-4-iodoaniline CAS No. 500585-92-2

2,5-Dichloro-4-iodoaniline

Cat. No.: B3142252
CAS No.: 500585-92-2
M. Wt: 287.91 g/mol
InChI Key: JVAYPUPZMSSNEP-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-iodoaniline is an organic compound with the molecular formula C6H4Cl2IN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-iodoaniline typically involves the halogenation of aniline derivatives. One common method is the electrophilic aromatic substitution reaction, where aniline is first chlorinated to introduce chlorine atoms at the 2 and 5 positions. This is followed by iodination to introduce the iodine atom at the 4 position. The reaction conditions often involve the use of halogenating agents such as chlorine gas and iodine, along with catalysts like iron or copper to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the compound. The process may also involve purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-iodoaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,5-Dichloro-4-iodoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-iodoaniline involves its ability to interact with various molecular targets. The presence of halogen atoms on the benzene ring makes it a versatile intermediate in organic synthesis. The compound can participate in electrophilic and nucleophilic reactions, allowing it to form bonds with different substrates. The molecular pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-iodoaniline: Similar structure but with only one chlorine atom.

    2,6-Dichloro-4-iodoaniline: Similar structure but with chlorine atoms at the 2 and 6 positions.

    4-Chloroaniline: Contains only one chlorine atom and no iodine.

Uniqueness

2,5-Dichloro-4-iodoaniline is unique due to the specific positioning of the chlorine and iodine atoms on the benzene ring. This unique arrangement imparts distinct reactivity and properties, making it valuable in various synthetic applications .

Properties

IUPAC Name

2,5-dichloro-4-iodoaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2IN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAYPUPZMSSNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)I)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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